Z-Gly-Pro-AMC

Description

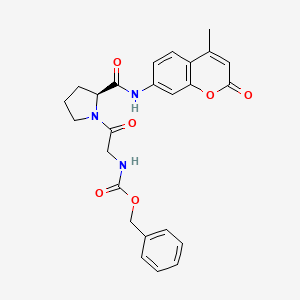

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl N-[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O6/c1-16-12-23(30)34-21-13-18(9-10-19(16)21)27-24(31)20-8-5-11-28(20)22(29)14-26-25(32)33-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,12-13,20H,5,8,11,14-15H2,1H3,(H,26,32)(H,27,31)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOXKKRKNGWXEG-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218662 |

Source

|

| Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68542-93-8 |

Source

|

| Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068542938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-Gly-Pro-AMC: A Comprehensive Technical Guide for Researchers

For Immediate Release

A Technical Guide to Z-Gly-Pro-AMC: A Versatile Fluorogenic Substrate for Proline-Specific Peptidases

This document provides an in-depth technical guide on this compound (N-Carbobenzoxy-L-glycyl-L-proline-7-amido-4-methylcoumarin), a widely utilized fluorogenic substrate for the sensitive detection of various proline-specific peptidases. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its properties, enzymatic targets, and detailed experimental protocols.

Core Concepts and Mechanism of Action

This compound is a synthetic peptide substrate that plays a crucial role in the study of proteases, particularly those that recognize and cleave peptide bonds C-terminal to a proline residue. The utility of this compound lies in its fluorogenic nature. The peptide Z-Gly-Pro is covalently linked to the fluorophore 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic hydrolysis of the amide bond between the proline residue and AMC, the highly fluorescent AMC is released. This liberation of free AMC results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity. The rate of fluorescence increase is directly proportional to the rate of substrate cleavage.

Key Applications:

-

Protease Activity Assays: Measuring the enzymatic activity of specific proteases in biological samples.[1][2]

-

Drug Development: Screening for and characterizing potential enzyme inhibitors.[1]

-

Biochemical Research: Investigating cellular processes and disease mechanisms involving proteases.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical, chemical, and spectral properties of this compound is essential for its correct handling, storage, and application in experimental settings.

| Property | Value |

| Full Chemical Name | N-Carbobenzoxy-L-glycyl-L-proline-7-amido-4-methylcoumarin[1] |

| Synonyms | Z-GP-AMC, Z-L-glycyl-L-proline-7-amido-4-methylcoumarin[1] |

| CAS Number | 68542-93-8[1] |

| Molecular Formula | C₂₅H₂₅N₃O₆[1] |

| Molecular Weight | 463.49 g/mol [1] |

| Appearance | White powder[1] |

| Solubility | Soluble in DMSO[2] |

| Storage Conditions | Store at -20°C, protected from light.[2] |

| Excitation Wavelength (λex) | ~380 nm[3] |

| Emission Wavelength (λem) | ~460-465 nm[3] |

Enzymatic Targets and Specificity

This compound is a substrate for several serine proteases that exhibit post-proline cleaving activity. Its non-specific nature makes it a useful tool for studying a class of enzymes, but also necessitates the use of specific inhibitors to dissect the activity of individual proteases in complex biological samples.[4] The primary enzymatic targets include:

-

Prolyl Endopeptidase (PREP or POP): A cytosolic enzyme involved in the metabolism of neuropeptides and peptide hormones.[5]

-

Fibroblast Activation Protein (FAP): A cell-surface serine protease that is highly expressed in the stroma of many cancers and sites of tissue remodeling.[6][7] FAP possesses both dipeptidyl peptidase and endopeptidase activities.[7]

-

Dipeptidyl Peptidase IV (DPPIV or CD26): A transmembrane glycoprotein (B1211001) that cleaves X-proline dipeptides from the N-terminus of polypeptides and is a key regulator of glucose homeostasis.[5][8]

The catalytic efficiency of these enzymes for this compound can vary, and the choice of experimental conditions can influence the observed activity. While directly comparative kinetic data under identical conditions is scarce, the following table summarizes available kinetic parameters from various studies.

| Enzyme | Source Organism/System | K_m_ (µM) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |

| Prolyl Endopeptidase (PREP/POP) | Flavobacterium sp. | 25 (for Z-Gly-Pro-MCA) | Not Reported | [9] |

| Fibroblast Activation Protein (FAP) | Recombinant Human | Not Reported | 1.8 x 10⁴ (for this compound) | [10] |

| Dipeptidyl Peptidase IV (DPPIV) | Recombinant Human | 660 (for Gly-Pro-2-naphthylamide) | 3.0 x 10⁴ (for Gly-Pro-AMC) | [10] |

Note: The kinetic parameters presented are from different studies with varying experimental conditions and in some cases, slightly different substrates. Therefore, direct comparison of catalytic efficiencies should be made with caution.

Experimental Protocols

The following section provides a detailed, generalized protocol for measuring proline-specific peptidase activity using this compound. This protocol can be adapted for purified enzymes, cell lysates, or other biological fluids.

Reagent Preparation

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, 140 mM NaCl, pH 7.5-8.0.[7] The optimal pH may vary depending on the enzyme being assayed.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

-

Enzyme Solution: Dilute the purified enzyme or biological sample (e.g., cell lysate, plasma) to the desired concentration in cold assay buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

(Optional) Inhibitor Solutions: Prepare stock solutions of specific inhibitors in a suitable solvent (e.g., DMSO). For example, a PREP-specific inhibitor (e.g., KYP-2047) or a FAP-specific inhibitor can be used to distinguish between their activities in samples containing both enzymes.[4]

-

(Optional) AMC Standard Curve: To convert relative fluorescence units (RFU) to the amount of product formed, prepare a standard curve using known concentrations of free 7-amido-4-methylcoumarin (AMC) in the assay buffer.

Enzyme Activity Assay Procedure

This protocol is designed for a 96-well plate format, suitable for kinetic measurements.

-

Plate Setup:

-

Add assay buffer to the wells of a black, flat-bottom 96-well microplate.

-

Add the enzyme solution to the appropriate wells.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes at 37°C) before adding the substrate.[3]

-

Include appropriate controls:

-

Blank (No Enzyme): Assay buffer and substrate, without the enzyme solution, to measure background fluorescence.

-

Blank (No Substrate): Assay buffer and enzyme solution, without the substrate, to control for intrinsic fluorescence of the enzyme preparation.

-

-

-

Reaction Initiation:

-

Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the this compound working solution to all wells. The final substrate concentration should be optimized, but a common starting point is in the range of 50-200 µM.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

Data Analysis

-

Subtract Background: Subtract the fluorescence readings of the blank (no enzyme) wells from the readings of the experimental wells.

-

Determine Initial Velocity (V₀): Plot the corrected fluorescence intensity (RFU) against time (minutes). The initial velocity of the reaction is the slope of the linear portion of this curve (ΔRFU/min).

-

Calculate Enzyme Activity:

-

Using the AMC standard curve, convert the initial velocity from ΔRFU/min to pmol AMC/min.

-

Normalize the enzyme activity to the amount of protein in the sample (e.g., pmol/min/mg protein).

-

Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of this compound by a proline-specific peptidase.

General Experimental Workflow for Enzyme Activity Assay

Caption: A generalized workflow for a fluorometric enzyme activity assay.

References

- 1. AID 736685 - Inhibition of human FAP using this compound as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound *CAS 68542-93-8* | AAT Bioquest [aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

Z-Gly-Pro-AMC: An In-depth Technical Guide to its Mechanism of Action and Application in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-AMC (Carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate utilized extensively in biochemical and pharmaceutical research to assay the activity of specific serine proteases. Its utility lies in the fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), which is covalently linked to the dipeptide Glycyl-Proline via an amide bond. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the Proline-AMC bond, the highly fluorescent AMC molecule is released. This liberation of AMC results in a measurable increase in fluorescence, providing a direct and real-time indicator of enzymatic activity.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, a summary of available quantitative data, and visual representations of the underlying biochemical processes and experimental workflows.

Core Mechanism of Action

The fundamental principle behind the use of this compound as a substrate is the enzymatic hydrolysis of the amide bond between the proline residue and the AMC moiety. This reaction is catalyzed by proteases with specificity for cleaving after proline residues, most notably Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP), and Fibroblast Activation Protein (FAP).[1][2]

The enzymatic reaction can be summarized as follows:

This compound (Non-fluorescent) + H₂O --(Enzyme)--> Z-Gly-Pro + AMC (Highly fluorescent)

The released AMC molecule exhibits strong fluorescence with an excitation wavelength (λex) of approximately 380 nm and an emission wavelength (λem) of around 460-465 nm.[1] The rate of AMC liberation, and therefore the increase in fluorescence intensity, is directly proportional to the enzymatic activity under appropriate assay conditions. This allows for the sensitive quantification of enzyme kinetics and the screening of potential enzyme inhibitors.

Target Enzymes

This compound is a recognized substrate for several proline-specific serine proteases:

-

Prolyl Endopeptidase (PREP/POP): A cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues in small peptides (less than 30 amino acids). It is implicated in the metabolism of several neuropeptides and peptide hormones and is a target for drug development in neurological and psychiatric disorders.[1]

-

Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is overexpressed in the stroma of many epithelial cancers and in areas of tissue remodeling. FAP possesses both dipeptidyl peptidase and endopeptidase activity and is a promising target for cancer therapy and diagnostics.[3][4] this compound is a substrate for the endopeptidase activity of FAP.[5]

-

Other Proline-Specific Peptidases: Research has also utilized this compound to study other proline-specific peptidases, highlighting its utility in exploring the broader family of these enzymes.

Quantitative Data

While this compound is widely used, specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for its interaction with human PREP and FAP are not consistently reported across the literature. However, kinetic data for structurally similar substrates provide valuable reference points for experimental design.

| Enzyme | Substrate | Km (µM) | Vmax | kcat/Km (M⁻¹s⁻¹) | Source Organism/System | Reference |

| Fibroblast Activation Protein (FAP) | Suc-Gly-Pro-AMC | 8.33 | Not Specified | Not Specified | Purified FAP | [6] |

| Prolyl Endopeptidase (PREP) | Z-Gly-Pro-MCA | 25 | Not Specified | Not Specified | Not Specified | [7] |

| A Proline-Specific Peptidase | Z-Gly-Pro-MCA | 54 | Not Specified | Not Specified | Bovine Serum | [8] |

Note: The kinetic parameters are highly dependent on the specific enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition). The values presented here are for reference and may not be directly transferable to all experimental setups. The use of "MCA" (7-amino-4-methylcoumarin-3-acetic acid) versus "AMC" can also influence kinetic parameters.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in enzyme activity assays.

Preparation of Reagents

-

This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10-20 mM. Store this stock solution at -20°C, protected from light.

-

Assay Buffer: The choice of buffer is critical and depends on the enzyme being studied.

-

For Prolyl Endopeptidase (PREP): A common buffer is 50 mM Tris-HCl or phosphate (B84403) buffer at a pH of 7.0-8.0.

-

For Fibroblast Activation Protein (FAP): A frequently used buffer is 50 mM Tris-HCl with 140 mM NaCl at a pH of 7.5-8.0.[6]

-

-

Enzyme Solution: Prepare a solution of the purified enzyme or biological sample (e.g., cell lysate, plasma) in the appropriate assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

AMC Standard Solution: To convert relative fluorescence units (RFU) to the concentration of the product, a standard curve should be prepared using known concentrations of free 7-amino-4-methylcoumarin in the assay buffer.

General Fluorometric Enzyme Assay Protocol

-

Prepare the Reaction Plate: Use a black, flat-bottom 96-well microplate to minimize background fluorescence.

-

Add Enzyme: Pipette the enzyme solution into the wells of the microplate. Include a "no-enzyme" control well containing only the assay buffer to measure background fluorescence.

-

Pre-incubation (for inhibitor studies): If screening for inhibitors, add the test compounds to the wells containing the enzyme and pre-incubate for a specific period (e.g., 10-15 minutes) at the desired temperature (typically 37°C) before adding the substrate.[1]

-

Initiate the Reaction: Add the this compound working solution to all wells to initiate the enzymatic reaction. The final substrate concentration should be optimized based on the Km of the enzyme, if known. A typical starting concentration is in the range of 25-250 µM.[1][6]

-

Measure Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-heated to the assay temperature. Measure the increase in fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes). The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Subtract the rate of background fluorescence (from the "no-enzyme" control) from the rates of the sample wells.

-

Use the AMC standard curve to convert the rate from RFU/min to moles of AMC/min.

-

For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Mandatory Visualizations

Signaling Pathway: Enzymatic Cleavage of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. AID 736685 - Inhibition of human FAP using this compound as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Substrate Specificity of Z-Gly-Pro-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) is a fluorogenic substrate widely utilized in the study of a specific class of serine proteases known as prolyl endopeptidases. Its molecular structure, featuring a Gly-Pro dipeptide sequence C-terminally linked to the fluorescent reporter group 7-amido-4-methylcoumarin (AMC) and N-terminally protected by a benzyloxycarbonyl (Z) group, makes it a valuable tool for enzymatic activity assays. Cleavage of the amide bond between proline and AMC by a target enzyme releases the highly fluorescent AMC moiety, which can be detected with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm[1][2]. This guide provides a comprehensive overview of the substrate specificity of this compound, detailing the enzymes it is cleaved by, their associated signaling pathways, quantitative kinetic data, and detailed experimental protocols.

Core Concepts: Enzyme Specificity

This compound is primarily recognized and cleaved by a group of enzymes that exhibit post-proline cleaving activity. The substrate's design, particularly the N-terminal benzyloxycarbonyl group, enhances its specificity for certain endopeptidases over exopeptidases. The principal enzymes that hydrolyze this compound are:

-

Fibroblast Activation Protein (FAP): A type II transmembrane serine protease, FAP is highly expressed on reactive stromal fibroblasts in tumors and sites of tissue remodeling. It possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activity, with a preference for Gly-Pro sequences[3].

-

Prolyl Oligopeptidase (PREP): Also known as prolyl endopeptidase (POP), PREP is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.

-

Dipeptidyl Peptidase IV (DPP-IV/CD26): A transmembrane glycoprotein (B1211001) that cleaves X-proline dipeptides from the N-terminus of polypeptides. While DPP-IV's primary substrates are N-terminally unprotected, it can show some activity towards this compound, although with lower efficiency compared to its preferred substrates[4].

Data Presentation: Kinetic Parameters

The efficiency of an enzyme's cleavage of a substrate is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Prolyl Oligopeptidase (PREP) | This compound | 20 | Not Reported | Not Reported | [5] |

| Antiplasmin-Cleaving Enzyme (APCE/soluble FAP) | This compound | 120 ± 10 | 0.82 ± 0.02 | 6,800 | [4] |

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-AMC | 50 | Not Reported | Not Reported | [6] |

| DPIV-like enzyme | Gly-Pro-MCA | 38.4 | Not Reported | Not Reported | [7] |

Signaling Pathways and Biological Roles

The enzymes that cleave this compound are implicated in a variety of critical signaling pathways, making this substrate a valuable tool for investigating their roles in health and disease.

Fibroblast Activation Protein (FAP) and the PI3K/Akt Signaling Pathway

FAP is known to play a significant role in cancer progression, and its activity is linked to the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and migration.

Dipeptidyl Peptidase IV (DPP-IV) and the Activin/Nodal Signaling Pathway

DPP-IV has been shown to potentiate the Activin/Nodal signaling pathway, which is essential during embryonic development for mesoderm and endoderm specification.

Prolyl Oligopeptidase (PREP) and Autophagy Regulation

PREP has been identified as a negative regulator of autophagy, a cellular process for degrading and recycling cellular components. PREP's interaction with Protein Phosphatase 2A (PP2A) is a key aspect of this regulation.

Experimental Protocols

Detailed methodologies for performing enzymatic assays using this compound are provided below. These protocols serve as a general guideline and may require optimization based on specific experimental conditions.

General Assay Workflow

FAP Activity Assay

This protocol is adapted for measuring the activity of recombinant human FAP.

Materials:

-

Recombinant Human FAP

-

This compound (10 mM stock in DMSO)

-

Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5

-

96-well black, flat-bottom plate

-

Fluorescence plate reader

Procedure:

-

Prepare a 0.2 µg/mL working solution of recombinant human FAP in Assay Buffer.

-

Prepare a 100 µM working solution of this compound in Assay Buffer.

-

To each well of the 96-well plate, add 50 µL of the 0.2 µg/mL FAP solution.

-

To initiate the reaction, add 50 µL of the 100 µM this compound solution to each well. The final concentration of FAP will be 0.1 µg/mL and the final substrate concentration will be 50 µM.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence kinetically for at least 30 minutes, with readings taken every 1-2 minutes (Ex: 380 nm, Em: 460 nm).

-

Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot. A standard curve using free AMC can be used to convert RFU to pmol of product.

PREP Activity Assay

This protocol is a general guideline for measuring PREP activity.

Materials:

-

Purified PREP or cell/tissue lysate

-

This compound (10 mM stock in DMSO)

-

Assay Buffer: 0.1 M sodium/potassium phosphate, 0.1 mM DTT, pH 7.0

-

96-well black, flat-bottom plate

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of PREP in Assay Buffer. The final concentration should be in the low nanomolar range (e.g., 0.5-5 nM), to be determined empirically.

-

Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.5 µM to 100 µM).

-

To each well of the 96-well plate, add the PREP working solution and Assay Buffer to a final volume of 180 µL.

-

To initiate the reaction, add 20 µL of the appropriate this compound dilution to each well.

-

Immediately place the plate in a fluorescence plate reader at 23°C or 37°C.

-

Measure the fluorescence kinetically for 30-60 minutes (Ex: 380 nm, Em: 460 nm).

-

Determine the initial reaction velocity from the linear phase of the reaction progress curve. For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

DPP-IV Activity Assay

This protocol is a general guideline for measuring DPP-IV activity, though it should be noted that H-Gly-Pro-AMC is the more specific substrate for DPP-IV.

Materials:

-

Purified DPP-IV or cell/tissue lysate

-

This compound (10 mM stock in DMSO)

-

Assay Buffer: 100 mM HEPES, pH 7.5, 0.1 mg/ml BSA

-

96-well black, flat-bottom plate

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of DPP-IV in Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare a working solution of this compound in Assay Buffer. A final concentration of 25-50 µM is often used[6][8].

-

To each well of the 96-well plate, add the DPP-IV working solution and Assay Buffer to a final volume of 50 µL.

-

To initiate the reaction, add 50 µL of the this compound working solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence kinetically for 30-60 minutes (Ex: 360-380 nm, Em: 460 nm).

-

Calculate the rate of reaction from the linear portion of the kinetic curve.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the study of prolyl endopeptidases, particularly FAP and PREP. Its utility in continuous, real-time assays makes it an invaluable tool for basic research into the function of these enzymes and for the high-throughput screening of potential therapeutic inhibitors. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to effectively employ this compound in their experimental workflows to investigate the roles of these important enzymes in various physiological and pathological processes. Further research is warranted to fully elucidate the kinetic parameters of this compound with FAP and DPP-IV to enhance its quantitative applications.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

Z-Gly-Pro-AMC: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical and fluorescent properties of Z-Gly-Pro-AMC, a fluorogenic substrate critical for the study of prolyl endopeptidases, particularly Dipeptidyl Peptidase IV (DPP-IV/CD26). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the substrate's role in relevant biological pathways.

Core Chemical and Physical Properties

This compound, chemically known as N-benzyloxycarbonyl-glycyl-L-proline 7-amido-4-methylcoumarin, is a synthetic peptide substrate widely utilized in biochemical assays to quantify enzyme activity. Its fluorogenic nature allows for highly sensitive detection of proteases that cleave the bond between the proline and the 7-amido-4-methylcoumarin (AMC) moiety.

| Property | Value |

| IUPAC Name | benzyl N-[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate[1] |

| CAS Number | 68542-93-8[1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₂₅H₂₅N₃O₆[1][2][3][4][5][6][7][8] |

| Molecular Weight | 463.48 g/mol [2][4] |

| Appearance | White to off-white solid powder[2][3] |

| Purity | ≥98%[4] |

| Melting Point | 96-102 °C[10] |

| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL)[6][11] |

| Storage (Solid) | Store at -20°C, protected from light.[2][4][5][11] |

| Storage (in Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light and store under nitrogen.[2][11] |

Fluorescence Properties

The utility of this compound in enzyme kinetics is derived from its fluorescent properties. The intact molecule is weakly fluorescent. However, upon enzymatic cleavage, the liberated 7-amino-4-methylcoumarin (B1665955) (AMC) fluoresces strongly, providing a signal that is directly proportional to enzyme activity.

| Parameter | Wavelength (nm) |

| Excitation Maximum (λex) | ~380 nm[2][4][11][12] |

| Emission Maximum (λem) | ~460-465 nm[2][4][11][12] |

Enzymatic Reaction and Assay Principle

This compound is a substrate for prolyl endopeptidases, which cleave the peptide bond on the C-terminal side of a proline residue. The most prominent of these enzymes is Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target in type 2 diabetes and a molecule of interest in immunology.

References

- 1. [PDF] CD26/DPPIV Signal Transduction Function, but Not Proteolytic Activity, Is Directly Related to Its Expression Level on Human Th1 and Th2 Cell Lines as Detected with Living Cell Cytochemistry | Semantic Scholar [semanticscholar.org]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. The structure and function of CD26 in the T-cell immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cut to the chase: a review of CD26/dipeptidyl peptidase‐4's (DPP4) entanglement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. Role of CD26/dipeptidyl peptidase IV in human T cell activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The structure and function of CD26 in the T‐cell immune response | Semantic Scholar [semanticscholar.org]

Z-Gly-Pro-AMC: A Technical Guide to Solubility and Application in DMSO

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility characteristics of the fluorogenic substrate Z-Gly-Pro-AMC in Dimethyl Sulfoxide (DMSO). It includes quantitative solubility data, detailed experimental protocols for its preparation and use, and visualizations of key enzymatic pathways and experimental workflows.

Quantitative Solubility Data

This compound exhibits high solubility in DMSO, which is essential for the preparation of concentrated stock solutions used in various biochemical assays. However, its solubility is significantly lower in aqueous solutions, necessitating the use of an organic solvent like DMSO for initial dissolution. The quantitative solubility data is summarized below.

Table 1: Solubility of this compound

| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |

| In Vitro | ||||

| DMSO | 125 mg/mL | 269.70 mM | Ultrasonic assistance is needed. The hygroscopic nature of DMSO can significantly impact solubility; using newly opened DMSO is recommended. | [1][2][3] |

| In Vivo Formulations (with 10% DMSO) | ||||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 4.49 mM | Results in a clear solution. | [1][2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 4.49 mM | Results in a clear solution. | [1][2] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 4.49 mM | Results in a clear solution. | [1][2] |

Key Pathways and Workflows

Enzymatic Reaction

This compound is a fluorogenic substrate primarily used to assay the activity of prolyl endopeptidase (PREP) and other proteases like Fibroblast Activation Protein (FAP).[1][4] The enzyme cleaves the amide bond between the proline and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. This cleavage liberates AMC, a highly fluorescent molecule, allowing for the kinetic measurement of enzyme activity.[1][5]

Caption: Enzymatic cleavage of this compound by prolyl endopeptidase.

Experimental Workflow

The high solubility of this compound in DMSO is leveraged to create a concentrated stock, which is then diluted into an aqueous assay buffer to a final working concentration. It is crucial to maintain a low final DMSO concentration (ideally below 1%) in the assay to avoid enzyme inhibition or denaturation.[6]

Caption: General experimental workflow for a this compound enzyme assay.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and use of this compound solutions.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.

Materials:

-

This compound (MW: 463.48 g/mol )[1]

-

Sterile microcentrifuge tubes

-

Vortexer and sonicator

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 4.63 mg.

-

Add the appropriate volume of 100% DMSO to achieve the desired concentration.

-

Vortex the tube thoroughly until the powder is completely dissolved.[6]

-

If dissolution is difficult, gentle warming (up to 37°C) and/or brief sonication can be used to aid the process.[1][6]

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]

Protocol 2: Fluorometric Enzyme Activity Assay (General)

This protocol provides a general guideline for measuring enzyme activity in a plasma sample. It should be adapted based on specific experimental needs.[1][2]

Materials:

-

This compound stock solution (from Protocol 1)

-

Plasma sample

-

Assay buffer (specific to the enzyme of interest)

-

Enzyme inhibitors or vehicle control (e.g., 0.0025% v/v DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of this compound by diluting the DMSO stock solution in the assay buffer. For example, to achieve a final assay concentration of 266 µM from a 380 µM working solution.[1][2] Pre-warm this solution to 37°C before use.

-

In a 96-well black plate, add 5 µL of the plasma sample to each well.

-

To appropriate wells, add 10 µL of an enzyme inhibitor (e.g., 250 nM FAP inhibitor or 250 nM PREP inhibitor) or 10 µL of the vehicle control.[1][2]

-

Initiate the reaction by adding 35 µL of the pre-warmed this compound working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence kinetically for 30 minutes, with excitation at 380 nm and emission at approximately 460-465 nm.[1][5]

-

Calculate the rate of reaction (Relative Fluorescence Units/min) from the linear portion of the resulting curve.

References

Z-Gly-Pro-AMC: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications in Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Z-Gly-Pro-AMC, detailing its excitation and emission spectra, its utility in measuring enzyme activity, and comprehensive experimental protocols. This document is intended to serve as a core resource for professionals in biochemistry, cell biology, and drug discovery employing this versatile substrate.

Introduction to this compound

Z-Gly-Pro-7-amido-4-methylcoumarin (this compound) is a synthetic peptide substrate widely utilized for the sensitive and continuous measurement of specific protease activities. The molecule consists of a dipeptide sequence (Gly-Pro) linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances its stability and specificity.

The utility of this compound in enzyme assays is rooted in its fluorogenic nature. In its intact state, the substrate is relatively non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal proline and the AMC moiety, the highly fluorescent AMC is liberated. The resultant increase in fluorescence intensity can be monitored in real-time, providing a direct measure of enzymatic activity. This compound is a well-established substrate for prolyl endopeptidase (PREP) and fibroblast activation protein (FAP).[1][2]

Spectroscopic Properties

The key to utilizing this compound effectively lies in understanding the spectral properties of the released fluorophore, 7-amino-4-methylcoumarin (AMC). While the intact substrate has minimal fluorescence, the enzymatic release of AMC results in a significant fluorescent signal.

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum (λex) | ~380 | [1][2][3][4] |

| Emission Maximum (λem) | ~460 - 465 | [1][2][3][4] |

It is important to note that the precise excitation and emission maxima for the free AMC molecule are slightly different, typically cited as ~341-345 nm for excitation and ~440-445 nm for emission.[5][6][7] However, for practical purposes in assays using this compound, the broader excitation and emission ranges centered around 380 nm and 460 nm, respectively, are commonly used and provide excellent signal-to-noise ratios.[8]

Key Enzymes and Signaling Pathways

This compound is a valuable tool for studying the activity of two key serine proteases: prolyl endopeptidase (PREP) and fibroblast activation protein (FAP).

Prolyl Endopeptidase (PREP)

PREP is a cytosolic enzyme involved in the maturation and degradation of peptide hormones and neuropeptides.[9][10][11] Its activity is crucial in various physiological processes, and its dysregulation has been implicated in neurological disorders.[12][13] PREP specifically cleaves peptide bonds at the C-terminal side of proline residues in small peptides.[9]

Fibroblast Activation Protein (FAP)

FAP is a type-II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated in pathological conditions such as cancer, fibrosis, and arthritis.[1][14] It is predominantly found on the surface of cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[3][5] FAP plays a crucial role in extracellular matrix remodeling, angiogenesis, and creating an immunosuppressive environment, thereby promoting tumor progression.[3][5][6] Its activity contributes to the activation of signaling pathways such as PI3K/Akt and Ras-ERK.[1][15]

Experimental Protocols

The following are detailed methodologies for performing enzyme activity assays using this compound. These protocols can be adapted for purified enzymes or cell lysates.

General Assay Workflow

Protocol 1: Combined FAP and PREP Activity Assay in Plasma[1][4]

This protocol is adapted for measuring the combined activity of FAP and PREP in plasma samples and can be modified to assess the activity of specific inhibitors.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Plasma sample

-

FAP inhibitor (optional)

-

PREP inhibitor (optional)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare stock solutions of FAP and PREP inhibitors in DMSO.

-

-

Assay Setup:

-

In a 96-well black microplate, pre-incubate 5 µL of plasma sample with:

-

10 µL of FAP inhibitor (e.g., 250 nM final concentration).

-

10 µL of PREP inhibitor (e.g., 250 nM final concentration).

-

10 µL of DMSO (for control).

-

-

Incubate for 15 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Prepare a working solution of this compound by diluting the stock solution in pre-heated assay buffer to a concentration of 380 µM.

-

Initiate the reaction by adding 35 µL of the this compound working solution to each well to achieve a final concentration of 266 µM.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically for 30 minutes with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per minute) from the linear portion of the kinetic curve.

-

The activity of FAP or PREP can be determined by subtracting the rate in the presence of the respective inhibitor from the total activity (DMSO control).

-

Protocol 2: General Fluorometric Enzyme Assay[8]

This protocol provides a general framework for measuring the activity of a purified enzyme or an enzyme in a cell lysate.

Materials:

-

This compound

-

DMSO or absolute ethanol

-

Assay Buffer (of choice, refer to literature for the specific enzyme)

-

Purified enzyme or cell lysate

-

7-Amino-4-methylcoumarin (AMC) standard

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Stock and Working Solutions:

-

Prepare a 20 mM stock solution of this compound in DMSO or absolute ethanol.

-

Prepare a working solution of the substrate by diluting the stock in the chosen assay buffer.

-

Prepare a stock solution of free AMC (e.g., 80 µM) in DMSO for generating a standard curve.

-

-

Assay Setup:

-

In a 96-well black microplate, add the enzyme solution (e.g., 10 µL of cell lysate or purified enzyme) to the assay buffer for a total volume of 480 µL.

-

Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for an appropriate time (e.g., 30 minutes).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of the this compound working solution.

-

-

Data Acquisition:

-

Immediately measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) kinetically.

-

-

Standard Curve and Data Analysis:

-

Prepare a standard curve by adding known amounts of the free AMC standard to the assay buffer in separate wells.

-

Record the fluorescence units for each standard concentration.

-

Plot fluorescence units versus the amount of free AMC (in nanomoles) to generate a standard curve.

-

Calculate the rate of the enzymatic reaction (ΔFLU/min) from the linear portion of the kinetic data.

-

Use the standard curve to convert the rate of fluorescence increase into the rate of AMC production (e.g., nmol/min).

-

Conclusion

This compound is a highly sensitive and versatile fluorogenic substrate that is indispensable for studying the enzymatic activity of prolyl endopeptidase and fibroblast activation protein. Its application in continuous, real-time assays makes it a powerful tool for fundamental research into the roles of these proteases in health and disease, as well as for the high-throughput screening of potential therapeutic inhibitors. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively design and execute experiments utilizing this compound.

References

- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 荧光底物 | MCE [medchemexpress.cn]

- 5. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]

- 6. storage.imrpress.com [storage.imrpress.com]

- 7. Prolyl endopeptidase contributes to early neutrophilic inflammation in acute myocardial transplant rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 10. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of prolyl endopeptidase in intracellular transport and protein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. proteopedia.org [proteopedia.org]

- 14. scispace.com [scispace.com]

- 15. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]

Z-Gly-Pro-AMC: A Comprehensive Technical Guide to its Fluorogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-AMC (Cbz-Glycyl-L-prolyl-7-amido-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate widely utilized in biochemical and pharmaceutical research for the detection and characterization of certain proteases. Its utility lies in its ability to remain non-fluorescent until enzymatically cleaved, after which it releases the highly fluorescent molecule 7-amido-4-methylcoumarin (AMC). This property allows for the real-time, continuous monitoring of enzyme activity, making it an invaluable tool for enzyme kinetics, inhibitor screening, and diagnostic assays.

This technical guide provides an in-depth overview of the core fluorogenic properties of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Properties and Mechanism of Action

This compound is a synthetic peptide composed of a Glycine-Proline dipeptide sequence linked to the fluorophore 7-amido-4-methylcoumarin. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances substrate specificity.

The fundamental principle behind the fluorogenic nature of this compound is a phenomenon known as fluorescence resonance energy transfer (FRET) or quenching. In the intact substrate, the proximity of the AMC group to the rest of the molecule keeps it in a non-fluorescent or quenched state. Specific proteases, primarily those with post-proline cleaving activity, recognize and hydrolyze the amide bond between the proline residue and the AMC moiety. This cleavage event liberates the free AMC, which is highly fluorescent upon excitation. The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic activity.

The primary enzymes that cleave this compound include:

-

Prolyl Endopeptidase (PREP or POP) : A serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1]

-

Fibroblast Activation Protein (FAP) : A type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. FAP is a significant target in cancer research due to its selective expression on reactive stromal fibroblasts in epithelial carcinomas.[2]

-

Dipeptidyl Peptidase IV (DPPIV or CD26) : A serine protease that cleaves N-terminal dipeptides from polypeptides, particularly those with a proline or alanine (B10760859) at the penultimate position.[3]

Quantitative Data

The following tables summarize key quantitative data for this compound and the resulting fluorophore, AMC.

Table 1: Physicochemical and Spectral Properties of this compound and AMC

| Property | This compound | 7-Amino-4-methylcoumarin (AMC) |

| Molecular Formula | C₂₅H₂₅N₃O₆[4] | C₁₀H₉NO₂ |

| Molecular Weight | 463.49 g/mol [4] | 175.18 g/mol |

| Excitation Wavelength (λex) | ~380 nm[1] | ~380 nm |

| Emission Wavelength (λem) | ~460-465 nm (upon cleavage)[1][5] | ~460-465 nm |

| Appearance | White to off-white solid[1] | - |

| Solubility | Soluble in DMSO[1] | Soluble in DMF or absolute ethanol |

Table 2: Kinetic Parameters of Enzymes with this compound

| Enzyme | Source | Km (µM) | Vmax or Specific Activity | Assay Conditions |

| Proline-Specific Peptidase (ZIP) | Bovine Serum | 54 | Not Specified | Not Specified |

| Fibroblast Activation Protein (FAP), human recombinant | Not Specified | Not Specified | >1800 pmol/min/µg | 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5 |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

General Fluorometric Enzyme Assay Protocol

This protocol provides a general framework for measuring enzyme activity using this compound. Specific parameters may need to be optimized for the enzyme of interest.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, containing any necessary co-factors)

-

Purified enzyme or cell lysate

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Working Solutions:

-

Dilute the this compound stock solution to the desired final concentration in assay buffer. It is recommended to perform a substrate titration to determine the optimal concentration.

-

Dilute the enzyme preparation to the desired concentration in assay buffer.

-

-

Assay Setup:

-

Add 50 µL of the enzyme solution to each well of the 96-well plate.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

Include appropriate controls:

-

Substrate Blank: Assay buffer without enzyme.

-

Enzyme Blank: Enzyme solution without substrate.

-

Positive Control: A known active enzyme preparation.

-

-

-

Initiate the Reaction:

-

Add 50 µL of the this compound working solution to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).

-

Use an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (substrate blank) from all readings.

-

Determine the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the curve.

-

Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar amounts of product formed using a standard curve generated with free AMC.

-

Combined Kinetic Fluorometric Activity Assay for FAP and Prolyl Oligopeptidase in Plasma

This protocol is adapted from a method to measure the combined activity of FAP and PREP in plasma samples.[1]

Materials:

-

Plasma sample

-

FAP inhibitor (optional, for differentiating enzyme activity)

-

PREP inhibitor (optional, for differentiating enzyme activity)

-

This compound solution (e.g., 380 µM in buffer)

-

DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Sample Preparation:

-

In a 96-well plate, pre-incubate 5 µL of the plasma sample with:

-

10 µL of a FAP inhibitor (e.g., 250 nM)

-

10 µL of a PREP inhibitor (e.g., 250 nM)

-

10 µL of 0.0025% (v/v) DMSO (for total activity measurement)

-

-

Incubate for 15 minutes at 37°C.

-

-

Initiate the Reaction:

-

Add 35 µL of pre-heated this compound solution (380 µM) to each well to achieve a final concentration of 266 µM.

-

-

Data Acquisition:

-

Measure the fluorescence kinetically for 30 minutes at 37°C with excitation at 380 nm and emission at 465 nm.[1]

-

Visualizations

Enzymatic Cleavage of this compound

Caption: Mechanism of this compound cleavage and fluorescence.

Experimental Workflow for a this compound Enzyme Assay

Caption: A typical workflow for a this compound based assay.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 01-I-1145 - this compound | 68542-93-8 | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AID 736685 - Inhibition of human FAP using this compound as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

Z-Gly-Pro-AMC for Fibroblast Activation Protein (FAP) Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Z-Gly-Pro-AMC in the study of Fibroblast Activation Protein (FAP), a serine protease implicated in a variety of pathological conditions, including cancer and fibrosis. This document details the core principles of FAP activity assays, experimental protocols, quantitative data, and the signaling pathways associated with FAP.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP), also known as seprase, is a type II transmembrane serine protease.[1][2] It is minimally expressed in healthy adult tissues but is significantly upregulated in the stromal fibroblasts of the majority of epithelial cancers, in areas of wound healing, and in fibrotic tissues.[2][3] FAP's unique expression pattern makes it an attractive target for diagnostic and therapeutic applications in oncology and other diseases.[3][4]

FAP exhibits both dipeptidyl peptidase and endopeptidase activities, with a strict specificity for cleaving substrates after a proline residue, particularly within the Gly-Pro sequence.[3][5][6] This enzymatic activity is crucial to its role in extracellular matrix (ECM) remodeling, which facilitates tumor invasion and metastasis.[7]

This compound: A Fluorogenic Substrate for FAP Activity

This compound (N-Carbobenzoxy-glycyl-prolyl-7-amido-4-methylcoumarin) is a widely used fluorogenic substrate for measuring the enzymatic activity of FAP. The substrate consists of the dipeptide Gly-Pro, which is recognized by FAP, linked to the fluorescent reporter molecule 7-amido-4-methylcoumarin (AMC).

Mechanism of Action

In its intact form, this compound is non-fluorescent. Upon enzymatic cleavage of the amide bond between the proline residue and the AMC moiety by FAP, the highly fluorescent AMC is released. The rate of increase in fluorescence intensity is directly proportional to the FAP activity in the sample. The fluorescence of free AMC can be monitored at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[8][9]

Workflow for FAP Activity Assay using this compound

Caption: A streamlined workflow for quantifying FAP activity.

Quantitative Data: Kinetic Parameters and Inhibitor Potency

The following tables summarize key quantitative data for the interaction of FAP with this compound and the potency of various inhibitors determined using this substrate.

Table 1: Kinetic Parameters of FAP with this compound

| Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Recombinant Human FAP | 54 | Not Reported | Not Reported | [10] |

| APCE (FAP) | Not Reported | Not Reported | ~18-fold higher than Gly-Pro-AMC | [11] |

Note: APCE (Antiplasmin-cleaving enzyme) is another name for FAP.

Table 2: IC50 Values of FAP Inhibitors Determined Using this compound

| Inhibitor | Enzyme Source | IC50 (nM) | Reference |

| OncoFAP (compound 1) | Human FAP | 16.8 | [12] |

| OncoFAP (compound 1) | Murine FAP | 14.5 | [12] |

| Inhibitor 8 | APCE (FAP) | 91,000 | [11] |

| Gly-boroPro (1) | Human FAP | Not Reported (low nM) | [13] |

| ARI-3099 (6) | Human FAP | Low nM | [14] |

Detailed Experimental Protocols

This section provides a detailed methodology for a standard FAP activity assay using this compound.

Materials and Reagents

-

FAP Source: Recombinant human FAP, cell lysates, or tissue homogenates.

-

Substrate: this compound (stock solution of 10 mM in DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 7.5.[13]

-

Inhibitors (optional): Stock solutions of FAP inhibitors in a suitable solvent (e.g., DMSO).

-

96-well black, flat-bottom microplate.

-

Fluorescence microplate reader.

Assay Procedure

-

Prepare Working Solutions:

-

Dilute the this compound stock solution to the desired final concentration in Assay Buffer. A common final concentration is 25 µM.[13]

-

Dilute the FAP enzyme source to the desired concentration in ice-cold Assay Buffer.

-

If testing inhibitors, prepare serial dilutions of the inhibitor in Assay Buffer.

-

-

Set up the Assay Plate:

-

Test Wells: Add the FAP enzyme solution to the wells.

-

Inhibitor Wells: Pre-incubate the FAP enzyme solution with various concentrations of the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.[8][14]

-

Blank Wells: Add Assay Buffer without the FAP enzyme to determine background fluorescence.

-

Adjust the final volume in each well with Assay Buffer.

-

-

Initiate the Reaction:

-

Add the this compound working solution to all wells to start the enzymatic reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

-

Excitation Wavelength: 380 nm

-

Emission Wavelength: 460 nm[8]

-

Data Analysis

-

Calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the background fluorescence (from the blank wells) from the values of the test and inhibitor wells.

-

For inhibitor studies, plot the reaction rate (V) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Considerations for Specificity

This compound can also be cleaved by other prolyl endopeptidases, most notably Prolyl Oligopeptidase (PREP).[5][9] Therefore, when working with complex biological samples, it is crucial to include appropriate controls, such as using specific FAP inhibitors or comparing results with FAP-deficient samples, to ensure the measured activity is predominantly from FAP.[15]

FAP-Associated Signaling Pathways

FAP's role in cancer progression is mediated through its influence on several key intracellular signaling pathways that control cell proliferation, migration, and invasion.[7][16]

FAP-Mediated Signaling in Cancer Progression

Caption: FAP influences multiple pro-tumorigenic signaling pathways.

Key signaling pathways influenced by FAP include:

-

PI3K/Akt Pathway: FAP expression has been shown to upregulate the PI3K/Akt signaling cascade, which is a central regulator of cell proliferation, survival, and growth.[7][16][17]

-

Ras-ERK Pathway: In some cancer types, FAP can activate the Ras-ERK pathway, another critical pathway involved in promoting cell proliferation and differentiation.[7][16]

-

Focal Adhesion Kinase (FAK) Pathway: FAP can regulate the FAK pathway, which is essential for cell migration and adhesion dynamics, thereby contributing to cancer cell invasion and metastasis.[17]

-

Immunosuppression: FAP contributes to an immunosuppressive tumor microenvironment, in part by promoting the secretion of CCL2, a chemokine that can suppress anti-tumor immune responses.[17]

The enzymatic activity of FAP is believed to be a key driver of these signaling events, although non-enzymatic functions may also play a role.[7]

Conclusion

This compound is an indispensable tool for researchers studying the enzymatic activity of Fibroblast Activation Protein. Its fluorogenic properties allow for sensitive and real-time measurement of FAP activity, which is crucial for understanding its biological function, screening for inhibitors, and developing novel diagnostic and therapeutic strategies targeting FAP. A thorough understanding of the experimental protocols, kinetic parameters, and the broader context of FAP signaling is essential for the effective application of this substrate in research and drug development.

References

- 1. Fibroblast activation protein, alpha - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Understanding fibroblast activation protein (FAP): substrates, activities, expression and targeting for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AID 736685 - Inhibition of human FAP using this compound as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aimed-analytics.com [aimed-analytics.com]

The Interaction of Z-Gly-Pro-AMC with Prolyl Oligopeptidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl oligopeptidase (PREP), a cytosolic serine protease, plays a significant role in the maturation and degradation of proline-containing peptide hormones and neuropeptides.[1] Its involvement in various physiological processes, including neurological and inflammatory pathways, has rendered it a compelling target for drug discovery and development.[2][3][4] A key tool in the study of PREP is the fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). This technical guide provides an in-depth overview of the interaction between this compound and PREP, offering detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms.

Core Interaction: Enzymatic Cleavage and Fluorescence

This compound is a synthetic peptide that serves as a specific substrate for PREP.[5][6] The enzyme recognizes and cleaves the peptide bond on the C-terminal side of the proline residue.[3] This cleavage event liberates the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which, when excited at approximately 380 nm, emits a strong fluorescent signal at around 460 nm.[7][8] The rate of this fluorescence increase is directly proportional to the enzymatic activity of PREP, providing a sensitive and continuous method for monitoring enzyme kinetics and for screening potential inhibitors.[5]

Quantitative Kinetic Parameters

The interaction between this compound and PREP can be characterized by several key kinetic parameters. While these values can vary depending on the specific experimental conditions (e.g., enzyme source, buffer composition, pH, and temperature), the following table summarizes representative data found in the literature.

| Parameter | Value | Enzyme Source | Notes | Reference |

| Km | 54 µM | Bovine Serum | Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | [9] |

Experimental Protocols

The following sections provide detailed methodologies for conducting PREP activity assays using this compound.

General PREP Activity Assay

This protocol describes a continuous fluorometric assay to measure the activity of prolyl oligopeptidase.

Materials and Reagents:

-

Recombinant or purified prolyl oligopeptidase (PREP)

-

This compound (stock solution in DMSO)

-

Assay Buffer (e.g., 0.1 M sodium/potassium phosphate (B84403) buffer, pH 7.0, containing 0.1 mM DTT)[10]

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Prepare a working solution of PREP in Assay Buffer to the desired concentration.

-

Prepare serial dilutions of the this compound substrate in Assay Buffer.

-

To each well of the 96-well microplate, add the PREP enzyme solution.

-

Initiate the reaction by adding the this compound solution to each well.

-

Immediately place the microplate in the fluorescence reader and monitor the increase in fluorescence over time at 37°C.[7]

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

PREP Inhibition Assay

This protocol is designed to determine the inhibitory activity of a test compound against PREP.

Materials and Reagents:

-

All materials from the General PREP Activity Assay

-

Test inhibitor compound (stock solution in a suitable solvent, e.g., DMSO)

Procedure:

-

Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final solvent concentration does not exceed a level that affects enzyme activity (typically ≤1%).[3]

-

In a 96-well microplate, add the PREP enzyme solution to each well.

-

Add the serially diluted inhibitor solutions to the respective wells. For the control (no inhibitor) and blank (no enzyme) wells, add Assay Buffer or the solvent used for the inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[7]

-

Initiate the reaction by adding the this compound substrate to all wells.

-

Monitor the fluorescence as described in the General PREP Activity Assay.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizing the Interaction and Workflow

The following diagrams illustrate the key processes involved in the this compound and PREP interaction.

Caption: Enzymatic cleavage of this compound by PREP.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Structure-function properties of prolyl oligopeptidase family enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound *CAS 68542-93-8* | AAT Bioquest [aatbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

Z-Gly-Pro-AMC: A Comprehensive Technical Guide for Researchers

For Immediate Release: This technical guide provides an in-depth overview of the fluorogenic substrate Z-Gly-Pro-AMC, tailored for researchers, scientists, and professionals in drug development. This document outlines the product's chemical and physical properties, detailed handling and storage protocols, and comprehensive experimental procedures for its use in enzyme activity assays.

Product Information: Properties of this compound

This compound (Cbz-Gly-Pro-7-amido-4-methylcoumarin) is a sensitive fluorogenic substrate primarily used for the determination of post-proline cleaving enzyme (prolyl endopeptidase) activity.[1][2][3][4] The enzymatic hydrolysis of the amide bond between the proline residue and the 7-amido-4-methylcoumarin (AMC) group releases the highly fluorescent AMC moiety, allowing for the real-time monitoring of enzyme kinetics.[2][3][4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₅N₃O₆ | [4][5][6][7] |

| Molecular Weight | 463.48 g/mol | [4][5][6] |

| Purity | ≥98% (TLC) | [4][7] |

| Appearance | White to off-white solid powder | [5][7] |

| Excitation Wavelength (λex) | 380 nm | [2][3][4][5][6] |

| Emission Wavelength (λem) | 460 - 465 nm | [2][3][4][5][6] |

| Solubility | Soluble in DMSO (e.g., 125 mg/mL) | [1][5] |

Handling, Storage, and Safety

Proper handling and storage of this compound are critical to maintain its stability and ensure reliable experimental outcomes.

Storage:

-

Solid Form: Store at -20°C, protected from light and under nitrogen.[5][6]

-

In Solvent (Stock Solutions): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is crucial to protect solutions from light.[1][5] To avoid degradation from repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.

Handling:

-

Allow the powder to reach room temperature before opening the vial to prevent condensation.

-

When preparing stock solutions, use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[5] Ultrasonic treatment may be necessary to fully dissolve the compound.[5]

-

For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[5]

Safety:

-

This compound is intended for research use only (RUO).[1]

-

Users should consult the Safety Data Sheet (SDS) for comprehensive safety information regarding handling, disposal, and personal protective equipment.

Experimental Protocols

The following section provides a detailed methodology for a standard fluorometric enzyme assay using this compound. This protocol is a guideline and may require optimization based on the specific enzyme source and experimental conditions.

Materials and Reagents

-

This compound

-

Anhydrous DMSO

-

Assay Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5)

-

Enzyme source (purified enzyme or cell lysate)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm

Preparation of Solutions

-

This compound Stock Solution (e.g., 10 mM):

-

Dissolve the appropriate mass of this compound in anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.63 mg of this compound in 1 mL of DMSO.

-

Ensure complete dissolution, using sonication if necessary.

-

Store as single-use aliquots at -20°C or -80°C, protected from light.

-

-

Enzyme Preparation:

-

Purified Enzyme: Dilute the purified enzyme to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically.

-

Cell Lysate: Prepare cell lysates using a suitable lysis buffer. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). The lysate can be used fresh or stored at -80°C.

-

Enzyme Assay Protocol

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Enzyme solution (or cell lysate)

-

Inhibitor or vehicle control (if applicable)

-

-

The final volume in each well before adding the substrate should be consistent (e.g., 90 µL).

-

Include appropriate controls:

-

No-enzyme control: Assay buffer without the enzyme source to measure background fluorescence.

-